7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

PNMT inhibition catecholamine biosynthesis QSAR

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955547-43-9; molecular formula C₁₂H₁₈ClN; MW 211.73 g/mol) is a substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing an isopropyl group at the 7-position of the bicyclic scaffold. The THIQ class is a privileged structural motif in medicinal chemistry, serving as a core scaffold for inhibitors of phenylethanolamine N-methyltransferase (PNMT), selective antagonists of the orexin-1 (OX₁) receptor, and ligands for sigma receptors and monoamine oxidases.

Molecular Formula C12H18ClN
Molecular Weight 211.73
CAS No. 1955547-43-9
Cat. No. B2731164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1955547-43-9
Molecular FormulaC12H18ClN
Molecular Weight211.73
Structural Identifiers
SMILESCC(C)C1=CC2=C(CCNC2)C=C1.Cl
InChIInChI=1S/C12H17N.ClH/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H
InChIKeyBHNOXWKJHSBXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1955547-43-9): Core Identity and Pharmacophoric Context for Procurement


7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955547-43-9; molecular formula C₁₂H₁₈ClN; MW 211.73 g/mol) is a substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) bearing an isopropyl group at the 7-position of the bicyclic scaffold [1]. The THIQ class is a privileged structural motif in medicinal chemistry, serving as a core scaffold for inhibitors of phenylethanolamine N-methyltransferase (PNMT), selective antagonists of the orexin-1 (OX₁) receptor, and ligands for sigma receptors and monoamine oxidases [2] [3]. The 7-position substitution is a critical determinant of both potency and selectivity across these target classes, making the precise identity of the 7-substituent a non-interchangeable parameter in SAR-driven research programs [2].

Why 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Casually Substituted: The 7-Position as a Selectivity Gatekeeper


In the THIQ pharmacophore, the 7-position substituent is not a passive spectator but a primary driver of both target binding affinity and selectivity between closely related biological targets. In the PNMT inhibitor series, the identity of the 7-substituent dictates the binding orientation adopted by the THIQ scaffold at the enzyme active site, with lipophilic substituents (such as isopropyl) favoring one orientation and hydrophilic/electron-withdrawing groups favoring another [1]. This orientation shift directly impacts selectivity for PNMT over the α₂-adrenoceptor — an off-target associated with cardiovascular side effects [1]. Similarly, in the OX₁ receptor antagonist series, only 7-substituted THIQs demonstrated potent antagonism (e.g., Ke = 23.7 nM for analog 10c with a 7-substituent), while otherwise analogous 6-substituted compounds lacking a 7-substituent were largely inactive [2]. Therefore, substituting the 7-isopropyl group with a different 7-substituent, relocating it to the 6-position, or using an unsubstituted THIQ scaffold would predictably alter or abolish target engagement and selectivity profiles [1] [2].

Quantitative Differentiation Evidence for 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1955547-43-9): Comparator-Based Analysis


7-Isopropyl Substitution in THIQ PNMT Inhibitors: Lipophilicity-Dependent Binding Orientation vs. Hydrophilic 7-Substituted Analogs

In the 1999 Grunewald et al. J. Med. Chem. QSAR study of 7-substituted THIQs (n=27 compounds), the QSAR equations revealed that lipophilicity (π) contributes identically to both PNMT inhibitory potency (PNMT pKi = 0.599π − 0.0725MR + 1.55σₘ + 5.80; r=0.885) and α₂-adrenoceptor affinity (α₂ pKi = 0.599π − 0.0542MR − 0.951σₘ + 6.45; r=0.917) [1]. Critically, the 7-isopropyl substituted THIQ, as a lipophilic 7-substituent, is predicted to adopt one of two distinct binding orientations at the PNMT active site — the 'lipophilic orientation' — as opposed to the alternative 'hydrophilic orientation' adopted by electron-withdrawing 7-substituents such as nitro or sulfonamide groups [1]. This binding orientation bifurcation means that 7-isopropyl-THIQ and 7-nitro-THIQ, despite sharing the same core scaffold, are not functionally interchangeable; they engage different regions of the PNMT binding pocket and exhibit different selectivity profiles versus the α₂-adrenoceptor [1].

PNMT inhibition catecholamine biosynthesis QSAR

7-Position Occupancy as a Determinant of OX₁ Receptor Antagonist Potency: 7-Isopropyl THIQ vs. 6-Substituted and 7-Unsubstituted Analogs

Perrey et al. (2015) systematically evaluated the respective roles of the 6- and 7-positions of the THIQ scaffold for OX₁ receptor antagonism by preparing matched series of 6-substituted THIQs (lacking 7-substituents) and 7-substituted THIQs (lacking 6-substituents) [1]. The study demonstrated that 7-substituted THIQs showed potent OX₁ antagonism, with representative compound 10c achieving Ke = 23.7 nM, while 6-substituted analogs were generally inactive, with the best 6-amino ester compound (26a) showing only Ke = 427 nM — an 18-fold loss of potency [1]. This establishes that the 7-position is essential for OX₁ antagonism, and that the identity of the 7-substituent modulates potency within this privileged position [1]. The 7-isopropyl THIQ scaffold provides a specific, defined lipophilic and steric profile at this critical vector for further functionalization in OX₁ antagonist development programs [1].

Orexin-1 receptor antagonist addiction therapeutics

Physicochemical Differentiation: Calculated LogP and Steric Profile of 7-Isopropyl-THIQ vs. Common 7-Substituted THIQ Analogs

The isopropyl group at the 7-position confers a distinct calculated lipophilicity and steric profile relative to other common 7-substituted THIQ analogs. The free base (C₁₂H₁₇N, MW 175.27 g/mol, CAS 1017177-06-8) has a computed heavy atom count of 13, one rotatable bond (the isopropyl C–C bond at position 7), and a topological polar surface area of 12 Ų [1] . Based on the QSAR equation from Grunewald et al., the Hansch π constant for an isopropyl group (π ≈ 1.3) places 7-isopropyl-THIQ in the more lipophilic region of the 7-substituent parameter space, contrasting sharply with hydrophilic 7-substituents such as —SO₂NH₂ (π ≈ −1.8) or —NO₂ (π ≈ −0.28) [2]. This difference in π of approximately 1.6–3.1 log units translates to a predicted ~9- to ~71-fold difference in PNMT binding affinity attributable to lipophilicity alone, with concomitant but non-selective enhancement of α₂-adrenoceptor affinity [2]. The hydrochloride salt form (CAS 1955547-43-9, MW 211.73 g/mol) provides crystalline handling advantages and aqueous solubility suitable for in vitro assay preparation [1].

Lipophilicity physicochemical properties medicinal chemistry design

Vendor Batch Quality and Analytical Documentation: 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride vs. Uncharacterized Generic THIQ Intermediates

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955547-43-9) is supplied at a standard purity of 95% by multiple vendors, including Bidepharm (which provides batch-specific QC documentation such as NMR, HPLC, and GC reports) and Leyan (product number 2115550, purity 95%) . The free base form (CAS 1017177-06-8) is available at NLT 98% purity with accompanying MSDS, NMR, HPLC, and LC-MS documentation from Synblock . In contrast, generic 'tetrahydroisoquinoline' (CAS 91-21-4) or unsubstituted THIQ building blocks lack the defined 7-position regiochemistry and associated QC characterization for this substitution pattern . The availability of batch-specific analytical data reduces the risk of regioisomeric contamination (e.g., 5- or 6-isopropyl substitution) that could confound SAR interpretation.

Quality control batch analysis procurement standardization

Explicit Statement: Limitations of Publicly Available Direct Comparative Evidence for CAS 1955547-43-9

A comprehensive literature and database search conducted on May 6, 2026, did not identify any peer-reviewed publication that reports direct, head-to-head quantitative biological activity data (e.g., Ki, IC₅₀, EC₅₀) specifically for 7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955547-43-9) or its free base (CAS 1017177-06-8) measured alongside a named comparator compound in the same experimental system [1] [2] [3]. The differentiation evidence presented in this guide is therefore classified as 'Class-level inference' or 'Cross-study comparable,' derived from published SAR studies of 7-substituted THIQ congeneric series where the 7-isopropyl variant is expected to fall within the parameter space defined by the QSAR models [1] [3]. Prospective users seeking procurement-grade differentiation should request custom head-to-head profiling data from the vendor (e.g., Enamine, which lists the free base as EN300-110111) or commission independent comparative assays against specific comparator compounds of interest .

Data transparency evidence grading procurement decision support

Recommended Application Scenarios for 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1955547-43-9) Based on Available Evidence


PNMT Inhibitor SAR Studies: Probing the Lipophilic Binding Orientation at the PNMT Active Site

7-Isopropyl-THIQ-HCl serves as a defined lipophilic 7-substituted THIQ building block for exploring the lipophilicity-dependent binding orientation at the PNMT active site. Based on the QSAR models developed by Grunewald et al. (J. Med. Chem. 1999) [1], the 7-isopropyl variant is expected to adopt the 'lipophilic' binding orientation at PNMT, making it suitable as a reference compound for differentiating lipophilic-binding vs. hydrophilic-binding SAR series. Researchers should use this compound in parallel with a hydrophilic 7-substituted comparator (e.g., 7-aminosulfonyl-THIQ, SK&F 29661) to validate binding orientation hypotheses in their PNMT enzymatic inhibition and α₂-adrenoceptor counter-screening assays [1].

OX₁ Receptor Antagonist Development: 7-Position-Functionalized THIQ Scaffold Starting Material

As demonstrated by Perrey et al. (Bioorg. Med. Chem. 2015) [2], 7-substitution of the THIQ scaffold is essential for OX₁ receptor antagonism, with 6-substituted analogs showing negligible activity. 7-Isopropyl-THIQ-HCl provides a pre-functionalized 7-position THIQ core that can be further elaborated at the 2-position (amine) and other positions to develop selective OX₁ antagonists. The defined isopropyl substituent establishes a baseline steric and lipophilic profile at the critical 7-position for SAR tracking in OX₁ calcium mobilization assays [2].

Medicinal Chemistry Building Block Procurement with Defined Regiochemistry and QC Documentation

For medicinal chemistry groups requiring a 7-substituted THIQ intermediate with unambiguous regiochemistry, 7-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955547-43-9) offers a characterized entry point with batch-specific analytical documentation (NMR, HPLC, GC) from vendors such as Bidepharm and Leyan . The hydrochloride salt form provides crystalline handling and aqueous solubility suitable for direct use in amide coupling, reductive amination, or N-alkylation reactions without requiring a separate salt-formation step [1].

Computational Chemistry and QSAR Model Validation: Extending the 7-Substituent Parameter Space

The 7-isopropyl-THIQ scaffold occupies a specific region of the lipophilicity-steric parameter space (π ≈ 1.3, MR ≈ 1.5) [1] that may be underrepresented in existing QSAR training sets. Computational chemistry groups can use this compound to experimentally validate in silico predictions of PNMT binding affinity and α₂-adrenoceptor selectivity, testing whether the established QSAR equations (pKi = 0.599π − 0.0725MR + 1.55σₘ + 5.80 for PNMT) [1] accurately predict the activity of a 7-isopropyl substituted analog that may not have been included in the original 27-compound training set.

Quote Request

Request a Quote for 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.